tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate
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Overview
Description
tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Chemical Reactions Analysis
tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate
- tert-Butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
These compounds share similar bicyclic structures but differ in the position and nature of substituents, which can affect their reactivity and applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-4-9(5-12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
ZVMVRRZCLIOODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)CNC2 |
Origin of Product |
United States |
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